Trypanocidal Potency: Head-to-Head ED₅₀ Advantage Over Pyrrole Analog in T. brucei Bloodstream Form Assay
In a head-to-head fragment library screen conducted under identical assay conditions, [4-(2-Furyl)phenyl]methanol demonstrated 1.6-fold greater trypanocidal potency against T. brucei bloodstream forms (ED₅₀ = 187 ± 17 μM) compared to its direct pyrrole heteroatom analog [4-(1H-pyrrol-1-yl)phenyl]methanol (ED₅₀ = 302 ± 15 μM) [1]. Both compounds were tested in the same Alamar Blue viability assay at equivalent concentration ranges, providing a direct, internally controlled comparison [1].
| Evidence Dimension | Trypanocidal potency (ED₅₀) |
|---|---|
| Target Compound Data | ED₅₀ = 187 ± 17 μM against T. brucei bloodstream forms |
| Comparator Or Baseline | [4-(1H-pyrrol-1-yl)phenyl]methanol: ED₅₀ = 302 ± 15 μM |
| Quantified Difference | 1.6-fold greater potency (ΔED₅₀ = 115 μM) |
| Conditions | Alamar Blue viability assay; T. brucei bloodstream forms; compounds sourced from MayBridge Rule of 3 Fragment Library |
Why This Matters
For anti-trypanosomal drug discovery or target validation studies, the 1.6-fold potency advantage translates to lower compound consumption per screening campaign and a wider therapeutic window for downstream hit-to-lead optimization.
- [1] Major LL, et al. Screening the MayBridge Rule of 3 Fragment Library for Compounds That Interact with the Trypanosoma brucei myo-Inositol-3-Phosphate Synthase and/or Show Trypanocidal Activity. Mol Biol Int. 2011;2011:389364. Table 1. PMID: 22091402. View Source
